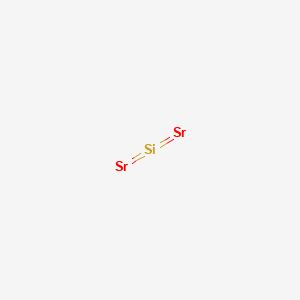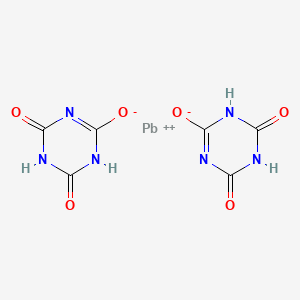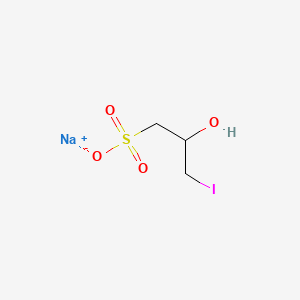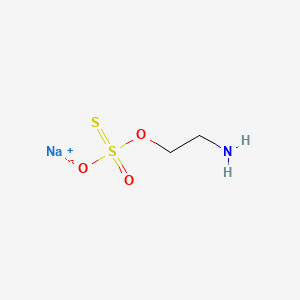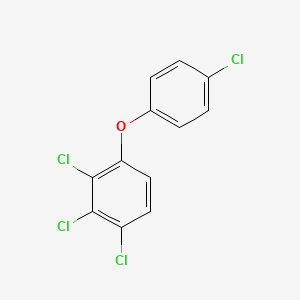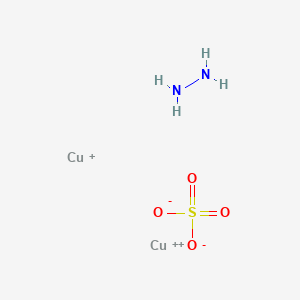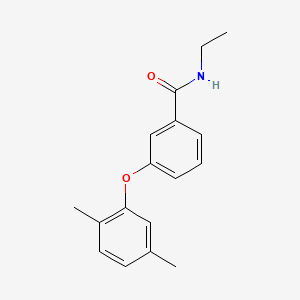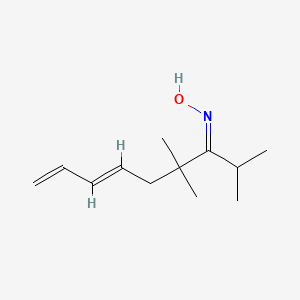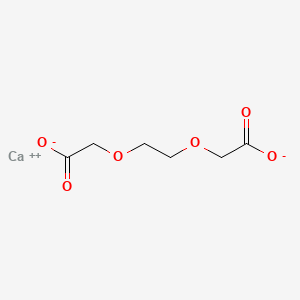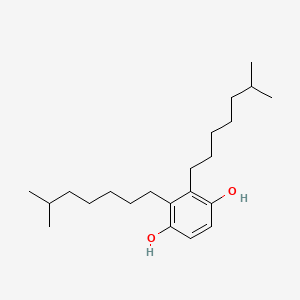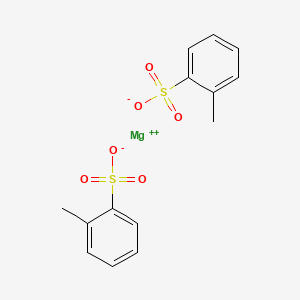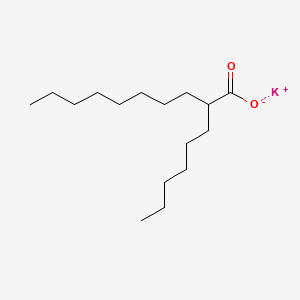
Potassium 2-hexyldecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-hexyldecanoate is a chemical compound that belongs to the class of carboxylate salts. It is derived from 2-hexyldecanoic acid, a carboxylic acid with branched carbon chains. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Potassium 2-hexyldecanoate can be synthesized through the neutralization of 2-hexyldecanoic acid with potassium hydroxide. The reaction typically involves dissolving 2-hexyldecanoic acid in a suitable solvent, such as methanol or ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and neutralization, followed by purification techniques like crystallization or distillation to obtain the final product.
化学反应分析
Types of Reactions
Potassium 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carboxylates depending on the reagents used.
科学研究应用
Potassium 2-hexyldecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: This compound can be used in the formulation of biological buffers and as a component in cell culture media.
Medicine: this compound is investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: It is used in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
作用机制
The mechanism of action of potassium 2-hexyldecanoate involves its interaction with biological membranes and proteins. The carboxylate group can form ionic bonds with positively charged amino acids in proteins, affecting their structure and function. Additionally, the hydrophobic tail of the compound can interact with lipid bilayers, altering membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
Sodium 2-hexyldecanoate: Similar in structure but with sodium as the counterion.
Calcium 2-hexyldecanoate: Contains calcium instead of potassium.
Magnesium 2-hexyldecanoate: Contains magnesium as the counterion.
Uniqueness
Potassium 2-hexyldecanoate is unique due to its specific interactions with biological systems and its solubility properties. The potassium ion can influence the compound’s behavior in aqueous solutions and its interactions with other molecules, making it distinct from its sodium, calcium, and magnesium counterparts.
属性
CAS 编号 |
54439-51-9 |
|---|---|
分子式 |
C16H31KO2 |
分子量 |
294.51 g/mol |
IUPAC 名称 |
potassium;2-hexyldecanoate |
InChI |
InChI=1S/C16H32O2.K/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2;/h15H,3-14H2,1-2H3,(H,17,18);/q;+1/p-1 |
InChI 键 |
YDHKPQHNLJFGFB-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCC(CCCCCC)C(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


